molecular formula C5H9NO4 B12674307 Succinaldehydic acid, O-methyloxime, N-oxide CAS No. 102367-17-9

Succinaldehydic acid, O-methyloxime, N-oxide

Cat. No.: B12674307
CAS No.: 102367-17-9
M. Wt: 147.13 g/mol
InChI Key: FWGWGVQEZXKOOR-UHFFFAOYSA-N
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Description

Melrosporus is an antibiotic compound known for its antibacterial and antifungal properties. It can be used alone or in combination with other agents to prevent the growth or reduce the number of susceptible organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melrosporus involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The specific synthetic routes and reaction conditions are detailed in various patents and scientific literature .

Industrial Production Methods

Industrial production of Melrosporus typically involves large-scale fermentation processes. These processes are optimized to maximize yield and minimize production costs. The fermentation is followed by extraction and purification steps to isolate the active compound .

Chemical Reactions Analysis

Types of Reactions

Melrosporus undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can result in the formation of various oxidized products.

    Reduction: This reaction involves the gain of electrons and can lead to the formation of reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives of Melrosporus, while reduction reactions may yield various reduced forms .

Scientific Research Applications

Melrosporus has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.

    Biology: It is used to study the effects of antibiotics on bacterial and fungal cells.

    Medicine: It is investigated for its potential use in treating bacterial and fungal infections.

    Industry: It is used in the development of new antibacterial and antifungal agents.

Mechanism of Action

The mechanism of action of Melrosporus involves the inhibition of key enzymes and pathways in bacterial and fungal cells. It targets specific molecular pathways that are essential for the survival and growth of these organisms. By inhibiting these pathways, Melrosporus effectively kills or inhibits the growth of susceptible organisms .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Melrosporus include:

    Penicillin: Another well-known antibiotic with a similar mechanism of action.

    Amphotericin B: An antifungal agent with similar applications.

    Tetracycline: An antibiotic that also targets bacterial cells.

Uniqueness

What sets Melrosporus apart from these similar compounds is its unique chemical structure and specific mechanism of action. While it shares some similarities with other antibiotics and antifungal agents, its distinct properties make it a valuable compound in scientific research and medical applications .

Properties

CAS No.

102367-17-9

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

N-hydroxy-N-methoxy-4-oxobutanamide

InChI

InChI=1S/C5H9NO4/c1-10-6(9)5(8)3-2-4-7/h4,9H,2-3H2,1H3

InChI Key

FWGWGVQEZXKOOR-UHFFFAOYSA-N

Canonical SMILES

CON(C(=O)CCC=O)O

Origin of Product

United States

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